molecular formula C14H18N2O4 B13157494 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate

Cat. No.: B13157494
M. Wt: 278.30 g/mol
InChI Key: JTBUHCYRYZKXSX-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is a chemical compound with the molecular formula C14H18N2O4. It is a derivative of piperidine and benzoate, featuring a nitro group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2-(piperidin-2-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is primarily related to its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The piperidine moiety can also interact with receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-2-yl)ethyl benzoate
  • 2-(Piperidin-2-yl)ethyl 4-nitrobenzoate
  • 2-(Piperidin-2-yl)ethyl 2-nitrobenzoate

Uniqueness

2-(Piperidin-2-yl)ethyl 3-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-piperidin-2-ylethyl 3-nitrobenzoate

InChI

InChI=1S/C14H18N2O4/c17-14(11-4-3-6-13(10-11)16(18)19)20-9-7-12-5-1-2-8-15-12/h3-4,6,10,12,15H,1-2,5,7-9H2

InChI Key

JTBUHCYRYZKXSX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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